N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 372083-21-1
VCID: VC0362375
InChI: InChI=1S/C16H23N3S/c1-2-3-4-7-10-17-15-14-12-8-5-6-9-13(12)20-16(14)19-11-18-15/h11H,2-10H2,1H3,(H,17,18,19)
SMILES: CCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1
Molecular Formula: C16H23N3S
Molecular Weight: 289.4g/mol

N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.: 372083-21-1

Main Products

VCID: VC0362375

Molecular Formula: C16H23N3S

Molecular Weight: 289.4g/mol

N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine - 372083-21-1

CAS No. 372083-21-1
Product Name N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular Formula C16H23N3S
Molecular Weight 289.4g/mol
IUPAC Name N-hexyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H23N3S/c1-2-3-4-7-10-17-15-14-12-8-5-6-9-13(12)20-16(14)19-11-18-15/h11H,2-10H2,1H3,(H,17,18,19)
Standard InChIKey ORUWHFNHRYQNHR-UHFFFAOYSA-N
SMILES CCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1
Canonical SMILES CCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1
PubChem Compound 1567701
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator